molecular formula C21H24N6O2 B2668635 N-(1-(3-环丁基-[1,2,4]三唑并[4,3-b]吡啶-6-基)噻吩-3-基)-2-甲氧基-N-甲基苯甲酰胺 CAS No. 2309259-07-0

N-(1-(3-环丁基-[1,2,4]三唑并[4,3-b]吡啶-6-基)噻吩-3-基)-2-甲氧基-N-甲基苯甲酰胺

货号 B2668635
CAS 编号: 2309259-07-0
分子量: 392.463
InChI 键: OCVBODKTDCUBLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-b]pyridazine scaffold . The crystal structures of BD1, a bromodomain, in complex with four selected inhibitors were determined, providing insights into the binding modes .

科学研究应用

抗菌和抗真菌活性

多项研究已经合成并评估了化合物在治疗微生物疾病方面的潜力。例如,已测试了含有噻唑环的衍生物对各种细菌的抗菌活性以及对真菌的抑制活性,突出了对细菌和真菌感染的治疗潜力(Desai 等人,2013 年)。此外,新的吡唑、稠合吡唑并[3,4-d]-嘧啶和吡唑并[4,3-e][1,2,4]-三唑并[1,5-c]嘧啶衍生物已证明具有抗菌活性,进一步强调了此类化合物在开发抗菌剂中的重要性(Abunada 等人,2008 年)

抗肿瘤活性

对与 N-(1-(3-环丁基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁-3-基)-2-甲氧基-N-甲基苯甲酰胺相关的化合物的抗肿瘤特性的研究已取得了有希望的结果。例如,合成了新型三唑并[4,3-b]哒嗪酮并评估了它们的细胞毒性抗肿瘤特性,表明了潜在的体外抗肿瘤活性(Rakib 等人,2006 年)。另一项研究重点关注了二乙酸氧基碘苯介导的[1,2,4]三唑并[4,3-a]嘧啶的合成,该合成对癌细胞系表现出显着的细胞毒性,突出了这些化合物作为抗增殖剂的潜力(Kamal 等人,2020 年)

抗哮喘活性

已探索了ω-磺酰氨基烷基氧基[1,2,4]三唑并[1,5-b]-哒嗪的合成,以抑制豚鼠血小板活化因子 (PAF) 诱导的支气管收缩的能力,展示了优异的抗哮喘活性。这表明在治疗哮喘和其他呼吸系统疾病中具有潜在的应用(Kuwahara 等人,1997 年)

作用机制

The compound acts as a bromodomain inhibitor, specifically interacting with acetylated lysine (Kac) at the N-terminus of histones . This interaction disrupts the function of bromodomains, which are involved in epigenetic reading .

未来方向

The development of bromodomain inhibitors is an active area of research, given their potential therapeutic applications . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as the one , offer promising starting molecules for designing potent bromodomain inhibitors .

属性

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25(21(28)16-8-3-4-9-17(16)29-2)15-12-26(13-15)19-11-10-18-22-23-20(27(18)24-19)14-6-5-7-14/h3-4,8-11,14-15H,5-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVBODKTDCUBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。